molecular formula C18H22N4 B12237423 2-[4-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenyl]ethan-1-amine

2-[4-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenyl]ethan-1-amine

Cat. No.: B12237423
M. Wt: 294.4 g/mol
InChI Key: PWOWRMUPNOKXHL-UHFFFAOYSA-N
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Description

2-[4-(2-{2-Azabicyclo[221]heptan-2-yl}pyrimidin-5-yl)phenyl]ethan-1-amine is a complex organic compound featuring a bicyclic structure with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and other steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like m-chloroperoxybenzoic acid, and reducing agents such as lithium aluminum hydride . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenyl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[4-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

2-[4-[2-(2-azabicyclo[2.2.1]heptan-2-yl)pyrimidin-5-yl]phenyl]ethanamine

InChI

InChI=1S/C18H22N4/c19-8-7-13-1-4-15(5-2-13)16-10-20-18(21-11-16)22-12-14-3-6-17(22)9-14/h1-2,4-5,10-11,14,17H,3,6-9,12,19H2

InChI Key

PWOWRMUPNOKXHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C3=NC=C(C=N3)C4=CC=C(C=C4)CCN

Origin of Product

United States

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